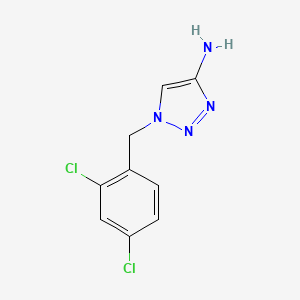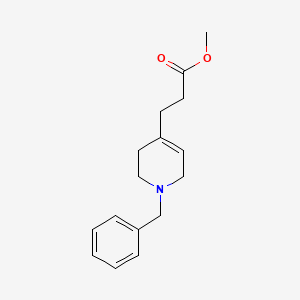
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.
Métodos De Preparación
The synthesis of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate typically involves the esterification of 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the reactants for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: Used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate can be compared with other similar compounds, such as:
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
- Isoquinoline, 1,2,3,4-tetrahydro-
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific ester group and its utility as a versatile building block in chemical synthesis.
Propiedades
Número CAS |
1398534-62-7 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C16H21NO2/c1-19-16(18)8-7-14-9-11-17(12-10-14)13-15-5-3-2-4-6-15/h2-6,9H,7-8,10-13H2,1H3 |
Clave InChI |
OJEAIPGFIXPUDP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


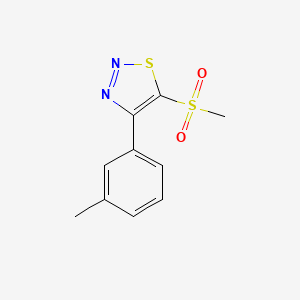
![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)
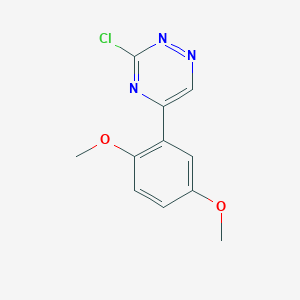
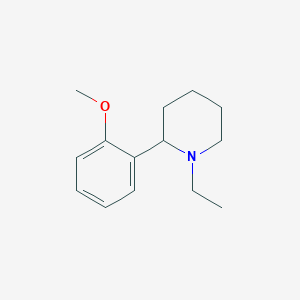
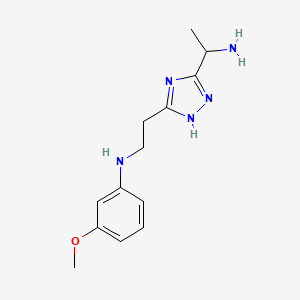
![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)
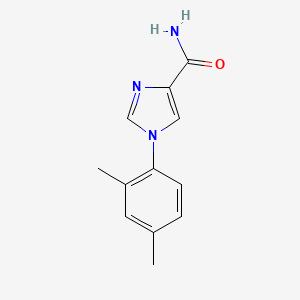
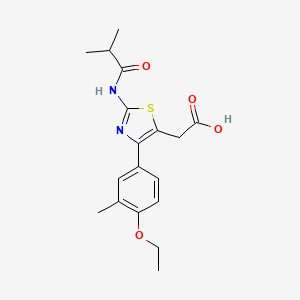
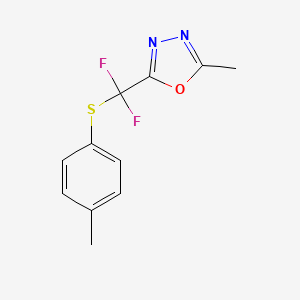
![4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
